molecular formula C16H26O2 B8070093 (Z)-hexadec-9-en-15-ynoicacid

(Z)-hexadec-9-en-15-ynoicacid

Cat. No.: B8070093
M. Wt: 250.38 g/mol
InChI Key: GICMJXPKCLXTLV-FPLPWBNLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Palmitoleic Acid Alkyne can be synthesized from palmitoleic acid through a series of chemical reactionsThis process typically involves the use of halogenation followed by elimination reactions to form the alkyne group .

Industrial Production Methods

Industrial production of Palmitoleic Acid Alkyne often involves large-scale chemical synthesis using similar methods as described above. The process may include solvent crystallization and molecular distillation to purify the compound. For example, sea buckthorn pulp oil can be converted to its corresponding mixed fatty acids, which are then subjected to crystallization and distillation to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Palmitoleic Acid Alkyne undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens for halogenation, bases for elimination reactions, and catalysts for click chemistry. Conditions often involve specific temperatures and solvents to optimize the reaction yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, click chemistry reactions with Palmitoleic Acid Alkyne can result in the formation of triazoles, which are useful in various biochemical applications .

Scientific Research Applications

Palmitoleic Acid Alkyne has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Linoleic Acid Alkyne
  • Stearic Acid Alkyne
  • Oleic Acid Alkyne

Uniqueness

Palmitoleic Acid Alkyne is unique due to its specific structure, which includes an ω-terminal alkyne group. This modification allows it to be used in click chemistry reactions, making it particularly valuable for studying protein palmitoylation. Unlike other similar compounds, Palmitoleic Acid Alkyne has been shown to specifically label wild-type Wnt3a in mouse fibroblast L-cells, highlighting its specificity and utility in biochemical research .

Properties

IUPAC Name

(Z)-hexadec-9-en-15-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h1,7-8H,3-6,9-15H2,(H,17,18)/b8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICMJXPKCLXTLV-FPLPWBNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCC=CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCCC/C=C\CCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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